molecular formula C9H8BrN3 B7938225 6-bromo-N-methylquinazolin-4-amine

6-bromo-N-methylquinazolin-4-amine

Cat. No.: B7938225
M. Wt: 238.08 g/mol
InChI Key: BVYWLENBVFNPNL-UHFFFAOYSA-N
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Description

6-Bromo-N-methylquinazolin-4-amine is a synthetically versatile quinazoline-based building block designed for research and development applications. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several approved pharmaceuticals . The strategic bromo substitution at the 6-position is a key structural feature, as literature indicates that a halogen atom at this location can improve the electronic properties and enhance the bioactivity of the quinazoline molecule . This makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create a library of novel compounds for screening. The N-methyl-4-amine moiety is a critical pharmacophoric element, commonly found in kinase inhibitors and other biologically active molecules that target enzyme active sites . Researchers can utilize this compound as a core template in the design and synthesis of potential cytotoxic agents . Its structural features make it a candidate for probing various biological targets, including kinase enzymes, which are implicated in numerous disease pathways . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-N-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYWLENBVFNPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-bromo group is a critical site for structural diversification. Key analogs and their properties include:

Compound Name Substituent at 6-Position Synthesis Method Yield Purity Biological Relevance
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Bromine Nucleophilic substitution 99% >95% Precursor for Suzuki coupling
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine Benzo[d][1,3]dioxol-5-yl Suzuki-Miyaura coupling 58% >95% Enhanced Clk1/4 selectivity
6-Iodo-N-(1H-pyrazol-3-yl)quinazolin-4-amine Iodine Nucleophilic substitution 91.5% - Improved halogen bonding interactions
6-(Imidazo[1,2-a]pyridin-6-yl)-N-methylquinazolin-4-amine Imidazo[1,2-a]pyridin-6-yl Cross-coupling 75–95% - Potential kinase inhibition

Key Observations :

  • Bromine vs. Aryl Groups : Replacing bromine with benzo[d][1,3]dioxol-5-yl (via Suzuki coupling) improves selectivity for Clk1/4 kinases, as demonstrated by inhibitory assays .
  • Halogen Effects : Iodo analogs (e.g., 6-iodo-N-(1H-pyrazol-3-yl)quinazolin-4-amine) may enhance binding through stronger halogen interactions but require optimization for solubility .

Modifications at the 4-Amino Position

The N-methyl group in 6-bromo-N-methylquinazolin-4-amine can be replaced with bulkier or functionalized amines:

Compound Name 4-Amino Substituent Key Properties
6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine 4-(Trifluoromethylphenoxy)phenyl Enhanced lipophilicity; trifluoromethyl improves metabolic stability
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinazolin-4-amine Benzo[d][1,2,3]triazol-5-yl 68% yield; robust method for library synthesis
N-Ethyl-6-iodo-N-phenylquinazolin-4-amine Ethyl-phenyl High yield (95.7%); tunable steric effects

Key Observations :

  • Aromatic vs. Aliphatic Amines : Bulky aromatic substituents (e.g., benzotriazole) improve binding pocket occupancy, while aliphatic chains (e.g., ethyl) modulate steric hindrance .
  • Electron-Withdrawing Groups: Trifluoromethylphenoxy groups enhance metabolic stability and membrane permeability .

Physicochemical and Spectral Properties

  • Melting Points: Brominated analogs (e.g., N-benzyl-6-bromo-4-methylquinazolin-2-amine) exhibit higher melting points (~166°C) compared to non-brominated derivatives, likely due to increased molecular rigidity .
  • Spectral Data :
    • NMR : Quinazoline derivatives show characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 4.9–5.5 ppm) .
    • HRMS : All analogs exhibit accurate mass matches (e.g., [M+H]+ 362.0957 for benzo[d][1,3]dioxol-5-yl analog) .

Preparation Methods

Synthesis of 6-Bromo-2-Methylquinazolin-4-One

The precursor 2-methylquinazolin-4-one is synthesized via cyclization of N-acetylanthranilic acid with ammonium chloride at 250–280°C. Bromination is achieved using bromine in acetic acid under mild conditions:

  • Reaction Conditions : 2-methylquinazolin-4-one (1.75 g, 0.01 mol) is dissolved in acetic acid (15 mL), followed by addition of 20% bromine in acetic acid (8 mL). The mixture is stirred overnight at room temperature.

  • Yield : 55–75%.

  • Characterization : Melting point 196–203°C; IR bands at 1686 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N).

Conversion to 6-Bromo-N-Methylquinazolin-4-Amine

The 4-ketone group is transformed into an amine via a two-step process:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the ketone to 4-chloro-6-bromo-2-methylquinazoline.

  • Amination : Reaction with methylamine in ethanol under reflux substitutes the chloride with a methylamine group.

  • Yield : ~70% (estimated from analogous reactions).

  • Spectral Data : Expected IR absorption at ~3300 cm⁻¹ (N-H stretch) and 1610 cm⁻¹ (C=N).

Direct Synthesis from 5-Bromoanthranilic Acid

Formation of 6-Bromo-2-Methyl-3,1-Benzoxazin-4-One

5-Bromoanthranilic acid reacts with acetic anhydride to form the benzoxazinone intermediate:

  • Reaction Conditions : Reflux in acetic anhydride for 4–5 hours.

  • Yield : 80–85%.

Ring-Opening and Cyclization with Methylamine

The benzoxazinone is treated with methylamine to yield this compound:

  • Reaction Conditions : Reflux in methanol with excess methylamine and catalytic acetic acid.

  • Yield : 60–70%.

  • Characterization : ¹H NMR shows a singlet at δ 2.55 ppm (CH₃) and aromatic protons at δ 7.5–8.2 ppm.

One-Pot Bromination and Amination of Quinazoline Intermediates

Simultaneous Bromination and Methylamine Incorporation

A modified approach involves brominating 2-methylquinazolin-4-one in the presence of methylamine hydrochloride:

  • Reaction Conditions : Bromine (1.2 equiv) and methylamine hydrochloride (2 equiv) in dimethylformamide (DMF) at 80°C.

  • Yield : 50–60%.

  • Advantages : Reduced steps, though lower yield compared to sequential methods.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Starting Material 2-Methylquinazolin-4-one5-Bromoanthranilic acid2-Methylquinazolin-4-one
Key Reagents Br₂/AcOH, POCl₃, CH₃NH₂Ac₂O, CH₃NH₂Br₂, CH₃NH₂·HCl
Total Steps 321
Overall Yield ~50%~65%~55%
Purity (HPLC) >95%>90%>85%

Mechanistic Insights

  • Bromination : Electrophilic aromatic substitution occurs at the 6-position due to directing effects of the methyl and carbonyl groups.

  • Amination : Nucleophilic displacement of chloride (from POCl₃-treated intermediate) by methylamine proceeds via an SN2 mechanism.

Challenges and Optimization

  • Regioselectivity : Competing bromination at positions 5 or 7 is minimized using acetic acid as a solvent.

  • Byproducts : Over-bromination is avoided by controlling bromine stoichiometry .

Q & A

Q. Key Variables Affecting Yield :

  • Solvent choice : DMF enhances reactivity due to its high polarity.
  • Temperature : Room temperature minimizes side reactions (e.g., decomposition of intermediates).
  • Stoichiometry : Excess methylamine can improve substitution efficiency.

How can Suzuki-Miyaura cross-coupling be applied to functionalize the 6-bromo position of N-methylquinazolin-4-amine, and what challenges arise in catalyst selection?

Advanced Research Focus
The bromine atom at position 6 allows for palladium-catalyzed cross-coupling with boronic acids. For example, coupling with benzo[d][1,3]dioxol-5-ylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave heating (150°C, 1 hour) yields aryl-substituted derivatives . Challenges include:

  • Catalyst loading : Low catalyst amounts (0.03 mmol) reduce costs but may require longer reaction times.
  • Microwave vs. conventional heating : Microwave conditions enhance reaction rates but demand precise temperature control to prevent decomposition .

Q. Optimization Table :

ConditionMicrowave (150°C)Conventional (Reflux)
Reaction Time1 hour12–24 hours
Yield58%30–45%
Purity (LCMS)>95%80–90%

What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include the methyl group (N–CH₃) at δ ~3.0 ppm and aromatic protons in the quinazoline ring (δ 7.0–9.0 ppm). The absence of a chlorine signal confirms complete substitution .
  • HRMS (ESI) : Molecular ion peaks ([M+H]⁺) should match calculated values within 1 ppm error.
  • LCMS Purity : Use gradient elution (e.g., 4–100% acetonitrile with 0.025% TFA) to confirm >95% purity .

Q. Advanced Tip :

  • Dynamic Light Scattering (DLS) : For assessing aggregation in biological assays, which is common with hydrophobic quinazolines.

How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Focus
Contradictory activity data (e.g., kinase inhibition vs. off-target effects) may arise from:

  • Assay Conditions : Variations in ATP concentration or buffer pH (e.g., Tris-HCl vs. HEPES) alter IC₅₀ values .
  • Compound Solubility : Use co-solvents like DMSO (≤0.1% v/v) to avoid precipitation in cell-based assays.
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) can identify rapid degradation pathways, explaining low in vivo efficacy despite high in vitro activity .

What strategies are effective in optimizing the selectivity of this compound for kinase targets like CLK1/CDC2-like kinases?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance binding to the kinase hinge region .
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB 4IVT) to model interactions with the ATP-binding pocket.
  • Selectivity Profiling : Screen against kinase panels (e.g., Reaction Biology’s KinaseScan) to identify off-target inhibition .

Q. Selectivity Data Example :

KinaseIC₅₀ (nM)Selectivity vs. CLK1
CLK1121x
CDK245037x
EGFR>10,000>800x

What crystallographic approaches are recommended for resolving the 3D structure of this compound complexes?

Q. Advanced Research Focus

  • SHELXL Refinement : Use SHELX software for high-resolution crystal structure determination. Key parameters include anisotropic displacement parameters and twin refinement for challenging datasets .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small-molecule crystals.
  • Validation Tools : Check for R-factor convergence (<0.05) and Ramachandran outliers using Coot .

How do solvent polarity and pH influence the stability of this compound in long-term storage?

Q. Basic Research Focus

  • Stability Data :

    SolventpHDegradation (28 days, 4°C)
    DMSO7.4<5%
    Water5.020%
    Ethanol6.010%
  • Best Practices : Store in anhydrous DMSO at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

What computational methods predict the metabolic pathways of this compound in preclinical studies?

Q. Advanced Research Focus

  • In Silico Tools : Use GLIDE (Schrödinger) or MetaSite (Molecular Discovery) to identify susceptible sites for cytochrome P450 oxidation (e.g., demethylation at the N-methyl group) .
  • Metabolite Identification : LC-HRMS/MS with fragmentation patterns (m/z 215.1 → 198.0) confirms dealkylation products.

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